molecular formula C22H28O6 B1208344 Coleon O CAS No. 56197-47-8

Coleon O

Cat. No. B1208344
CAS RN: 56197-47-8
M. Wt: 388.5 g/mol
InChI Key: COUCVOMLOCIVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coleon O is a natural product found in Plectranthus and Plectranthus scutellarioides with data available.

Scientific Research Applications

Anti-inflammatory and Antiproliferative Properties

Coleon O has been identified as a compound with potent anti-inflammatory and antiproliferative properties. A study detailed the isolation of Coleon O and several other diterpenoids from Plectranthus scutellarioides, highlighting their significant inhibitory activity against NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival. Coleon O, in particular, showed substantial activity towards human multiple myeloma cancer stem cells and RPMI 8226 cells, suggesting its potential in cancer therapy (Cretton et al., 2018).

Insect Antifeedant and Antibacterial Activity

Coleon O and its variants have displayed notable insect antifeedant and antibacterial activities. Research on leaf extracts from various Plectranthus species revealed that specific diterpenoids, including coleon variants, were effective against certain insects and microbes. This property makes Coleon O a candidate for natural pesticide and antimicrobial agent development (Wellsow et al., 2006).

Selective Activation of Protein Kinase C Isoforms

Coleon U, a relative of Coleon O, was found to selectively activate protein kinase C-delta and -epsilon, vital for cellular functions including cell growth and differentiation. This specificity suggests that compounds like Coleon O can be used in targeted therapies to modulate cellular processes precisely, potentially leading to cancer treatments with minimal side effects (Coutinho et al., 2009).

properties

CAS RN

56197-47-8

Product Name

Coleon O

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

IUPAC Name

(6,10-dihydroxy-1,2,2',4a-tetramethyl-5,8-dioxospiro[3,4,6,9,10,10a-hexahydrophenanthrene-7,1'-cyclopropane]-9-yl) acetate

InChI

InChI=1S/C22H28O6/c1-9-6-7-21(5)14(11(9)3)16(24)18(28-12(4)23)13-15(21)17(25)20(27)22(19(13)26)8-10(22)2/h10,14,16,18,20,24,27H,6-8H2,1-5H3

InChI Key

COUCVOMLOCIVHG-UHFFFAOYSA-N

SMILES

CC1CC12C(C(=O)C3=C(C2=O)C(C(C4C3(CCC(=C4C)C)C)O)OC(=O)C)O

Canonical SMILES

CC1CC12C(C(=O)C3=C(C2=O)C(C(C4C3(CCC(=C4C)C)C)O)OC(=O)C)O

synonyms

coleon O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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